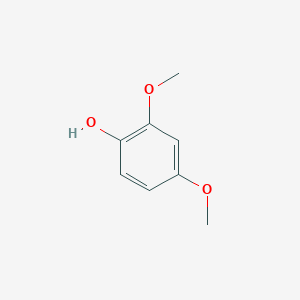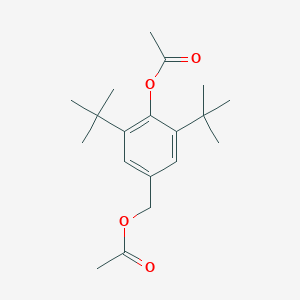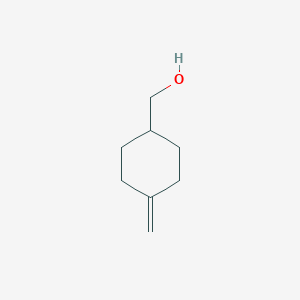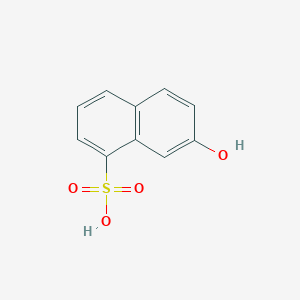
2,4-Dimethoxyphenol
Vue d'ensemble
Description
2,4-Dimethoxyphenol is a chemical compound with the molecular formula C8H10O3 . It has an average mass of 154.163 Da and a monoisotopic mass of 154.062988 Da . It is used in smoke flavors, whisky, rum, tea, spice, savory, seafood, meat, liquorices, coffee, and nut flavors .
Synthesis Analysis
The synthesis of 2,4-Dimethoxyphenol derivatives has been reported in various studies . For instance, one study reported the design, synthesis, and antioxidant activity of six compounds containing the 2-methoxyphenol moiety core structure . The synthesized derivatives were characterized using 1H NMR, 13C NMR, Fourier-transform infrared (FT-IR), and elemental analysis spectroscopy .Molecular Structure Analysis
The molecular structure of 2,4-Dimethoxyphenol consists of 8 carbon atoms, 10 hydrogen atoms, and 3 oxygen atoms . The structure can be viewed as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The chemical reactions of 2,4-Dimethoxyphenol have been studied in various contexts . For example, one study reported that the reaction of microperoxidase-8 (MP-8) with HO leads to the formation of an oxidized intermediate whose subsequent reduction by 2,4-dimethoxyphenol occurs in two stages and results in regeneration of MP-8 .Physical And Chemical Properties Analysis
2,4-Dimethoxyphenol has a density of 1.1±0.1 g/cm3, a boiling point of 268.4±20.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C . It has an enthalpy of vaporization of 52.7±3.0 kJ/mol and a flash point of 116.1±21.8 °C .Applications De Recherche Scientifique
Radical Scavenging Activity
2,4-Dimethoxyphenol has been studied for its radical-scavenging activities . It has been found to scavenge not only oxygen-centered radicals but also carbon-centered radicals derived from 2,2’-azobisisobutyronitrile (AIBN) and 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical . This makes it a potential candidate for use in antioxidant applications.
Synthetic Antioxidants
2,4-Dimethoxyphenol is used as a synthetic antioxidant . It has been compared with natural antioxidants like eugenol and isoeugenol, and found to be more efficient in scavenging radicals .
Flavoring Agent
2,4-Dimethoxyphenol is used as a flavoring agent in various food products . It is used in smoke flavors, whisky, rum, tea, spice, savory, seafood, meat, liquorices, coffee, and nut flavors .
Chemical Research
2,4-Dimethoxyphenol is used in chemical research . It is often used as a reagent or a substrate in various chemical reactions .
Perfumes and Cosmetics
Natural methoxyphenols such as 2,4-Dimethoxyphenol are used in perfumes, soaps, detergents, air fresheners and cosmetics .
Dentistry
Eugenol, a natural methoxyphenol similar to 2,4-Dimethoxyphenol, is used as a component of zinc-oxide eugenol cement in dentistry . It is possible that 2,4-Dimethoxyphenol could have similar applications.
Safety and Hazards
2,4-Dimethoxyphenol should be handled with care to avoid dust formation and inhalation of mist, gas, or vapours . Contact with skin and eyes should be avoided, and personal protective equipment should be worn when handling this compound . In case of exposure, immediate medical attention is recommended .
Orientations Futures
Research on 2,4-Dimethoxyphenol and its derivatives continues to be a topic of interest. For instance, one study investigated the radical-scavenging activity of synthetic antioxidants, 2-allyl-4-X-phenols (X=NO2, Cl, Br, OCH3, COCH3, CH3, t-(CH3)3, C6H5) and 2,4-dimethoxyphenol, and the natural methoxyphenols eugenol and isoeugenol . Another study reported the synthesis of stilbene-based bisphenols from p-coumaric, ferulic, and sinapic acid .
Propriétés
IUPAC Name |
2,4-dimethoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-10-6-3-4-7(9)8(5-6)11-2/h3-5,9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNVMYTVDDOXZLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00343904 | |
| Record name | 2,4-Dimethoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00343904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13330-65-9 | |
| Record name | 2,4-Dimethoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00343904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Dimethoxyphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![Bicyclo[1.1.0]butane](/img/structure/B87038.png)


